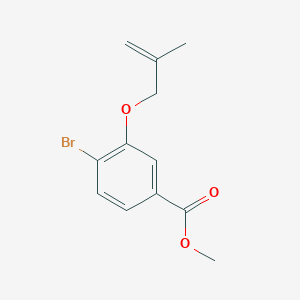

Methyl 4-bromo-3-(2-methylallyloxy)benzoate

Übersicht

Beschreibung

“Methyl 4-bromo-3-(2-methylallyloxy)benzoate” is a chemical compound with the molecular formula C12H13BrO3 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of a similar compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, has been described in a study . The synthesis involved mixing methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid. The reaction was heated to 80 °C for 3 days to form a dark purple viscous solution .Wissenschaftliche Forschungsanwendungen

Synthesis of Photoactive Compounds

Methyl 4-bromo-3-(2-methylallyloxy)benzoate: is utilized in the synthesis of photoactive compounds, such as ortho-fluoroazobenzenes . These compounds exhibit unique properties that make them suitable for applications in light-responsive materials. They can undergo mechanical motions like twisting and bending when exposed to light, converting photochemical energy into mechanical energy. This has potential applications in creating advanced sensors, drug delivery systems, and molecular switches.

Drug Intermediate Production

The compound serves as an important intermediate in the production of pharmaceuticals . Its ester group’s orientation relative to the aromatic ring is crucial for the synthesis of various drug molecules, including those with potential anticancer properties.

Development of Smart Materials

Due to its photoactive nature, Methyl 4-bromo-3-(2-methylallyloxy)benzoate can be incorporated into smart materials that respond to light stimuli . These materials can be engineered to change their properties, such as color or permeability, in response to light, paving the way for innovative uses in environmental sensing and adaptive clothing.

Molecular Crystals with Mechanical Motion

The compound’s derivatives can form molecular crystals capable of mechanical motion . This property is particularly interesting for the development of micro-actuators and other devices that require precise control at the molecular level.

Photoswitchable Materials

The compound is integral to the design of photoswitchable materials, which can switch between different states upon exposure to light . This has significant implications for the creation of light-controlled electronic devices and circuits.

Photomechanical Molecular Crystals

Its application extends to the formation of photomechanical molecular crystals . These crystals can perform various mechanical actions when activated by light, which could be harnessed for energy conversion and storage solutions.

Advanced Separation Processes

Lastly, Methyl 4-bromo-3-(2-methylallyloxy)benzoate can be used in advanced separation processes . Its photoactive properties allow for the selective separation of compounds, which is beneficial in chemical purification and environmental cleanup efforts.

Eigenschaften

IUPAC Name |

methyl 4-bromo-3-(2-methylprop-2-enoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6H,1,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRLTIVDZZNPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=C(C=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-3-(2-methylallyloxy)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)

![N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399592.png)

![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)

![N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399599.png)

![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine](/img/structure/B1399601.png)